4-(1,4-diazepan-1-yl)-N-methylpyrimidin-2-amine
Description
4-(1,4-Diazepan-1-yl)-N-methylpyrimidin-2-amine is a heterocyclic compound that features a diazepane ring fused with a pyrimidine moiety
Properties
Molecular Formula |
C10H17N5 |
|---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-11-10-13-5-3-9(14-10)15-7-2-4-12-6-8-15/h3,5,12H,2,4,6-8H2,1H3,(H,11,13,14) |
InChI Key |
ONNGIYSIWNLDGD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)N2CCCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-diazepan-1-yl)-N-methylpyrimidin-2-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes . This method allows for the production of chiral diazepanes with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of ruthenium-catalyzed intramolecular asymmetric reductive amination has been reported .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the diazepane or pyrimidine rings.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,4-diazepan-1-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2(7),3,5,9,12,14,16-heptaene-9-carboxamide
- 2-(4-Substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides
Uniqueness
4-(1,4-Diazepan-1-yl)-N-methylpyrimidin-2-amine is unique due to its specific structural features and the presence of both diazepane and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
